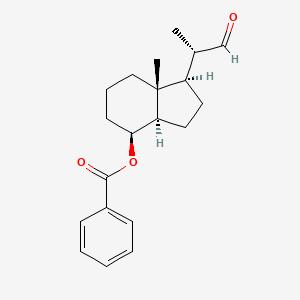

(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate

CAS No.:

Cat. No.: VC17376459

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26O3 |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | [(1R,3aR,4S,7aR)-7a-methyl-1-[(2S)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate |

| Standard InChI | InChI=1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3/t14-,16-,17+,18+,20-/m1/s1 |

| Standard InChI Key | DCXYXPCMRLYABB-RDGCENLJSA-N |

| Isomeric SMILES | C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2OC(=O)C3=CC=CC=C3)C |

| Canonical SMILES | CC(C=O)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C |

Introduction

Structural Elucidation and Stereochemical Features

Core Octahydroindene Framework

The compound’s backbone consists of an octahydro-1H-indene system, a bicyclic structure comprising a six-membered ring fused to a five-membered ring. The stereochemistry at positions 1R, 3aR, 4S, and 7aR imposes a rigid conformational profile, as evidenced by analogous indene derivatives. For example, (3aRS,4SR,7aRS)-(octahydro-1H-inden-4-yl) methanol (C10H18O) shares a similar bicyclic framework, with a molecular weight of 154.25 g/mol . In the target compound, the benzoate ester replaces the methanol group at the 4-position, introducing a planar aromatic moiety that may influence solubility and reactivity.

Substituent Analysis

The 7a-methyl group and the (S)-1-oxopropan-2-yl side chain introduce steric and electronic effects. The ketone group in the (S)-1-oxopropan-2-yl substituent suggests potential for nucleophilic addition or reduction reactions, while the methyl group at 7a likely enhances hydrophobic interactions. The benzoate ester, a common protecting group in organic synthesis, confers stability against nucleophilic attack under basic conditions .

Synthetic Pathways and Methodological Considerations

Esterification Strategies

Benzoate esters are typically synthesized via acid-catalyzed esterification or acyl chloride reactions. A relevant example is the synthesis of methyl (3aS,7aR)-2,2-dimethyltetrahydrobenzo[d] dioxole-3a(4H)-carboxylate, where a diol intermediate is protected with 2,2-dimethoxypropane and subsequently esterified . For the target compound, a plausible route involves:

-

Core Indene Synthesis: Construction of the octahydroindene skeleton via Diels-Alder cyclization or hydrogenation of indene precursors.

-

Functionalization: Introduction of the (S)-1-oxopropan-2-yl group through asymmetric aldol condensation or oxidation of a propanol precursor.

-

Esterification: Reaction of the inden-4-ol intermediate with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoate ester .

Stereochemical Control

The specified stereocenters necessitate chiral auxiliaries or catalysts. Enzymatic resolution, as demonstrated in the synthesis of chiral dihydroxylated benzoates using benzoate dioxygenase, could be adapted to achieve enantiomeric purity .

Physicochemical Properties and Stability

Molecular Weight and Solubility

The molecular formula of the compound is C23H30O3, yielding a molecular weight of 354.49 g/mol. Benzoate esters generally exhibit low water solubility due to their aromatic and aliphatic hydrocarbon components. For instance, lupeol benzoate (C37H54O2), a triterpene ester, is highly lipophilic . The target compound’s solubility profile is expected to align with these trends, favoring organic solvents like ethyl acetate or dichloromethane.

Thermal and Chemical Stability

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: 1H and 13C NMR would resolve the complex stereochemistry. For example, the methyl groups in analogous compounds exhibit distinct singlet resonances near δ 1.35–1.50 ppm .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion ([M+H]+ at m/z 355.2274). Fragmentation patterns would highlight the benzoate moiety (m/z 105 for C7H5O+) .

-

Infrared Spectroscopy: Stretching vibrations for the ester carbonyl (∼1720 cm⁻¹) and aromatic C=C (∼1600 cm⁻¹) would dominate the spectrum .

Chromatographic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is ideal for purity assessment. A method similar to that used for untargeted LC-MS/MS analysis of organic extracts, employing a C18 column and gradient elution, would separate the compound from synthetic byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume